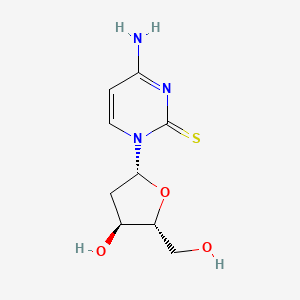

2-Thio-2'-deoxy Cytidine

Description

Overview of Modified Nucleosides in Biological Systems and Chemical Biology Research

Nucleosides, composed of a nucleobase and a five-carbon sugar, are essential for life, forming the basis of the genetic code. Beyond the canonical nucleosides—adenosine, guanosine, cytidine (B196190), thymidine (B127349), and uridine (B1682114)—a vast array of naturally occurring and synthetic modified nucleosides exists. bldpharm.com These modifications, which can occur on the nucleobase or the sugar moiety, play crucial roles in various biological processes. bldpharm.comresearchgate.net In biological systems, modified nucleosides are found in tRNA, rRNA, and mRNA, where they influence nucleic acid structure, stability, and function, thereby regulating processes like protein synthesis.

In the realm of chemical biology and medicinal chemistry, synthetic nucleoside analogs have become indispensable tools. By altering the structure of natural nucleosides, scientists can create compounds with enhanced therapeutic properties or unique functionalities for research purposes. bldpharm.com These analogs can act as antiviral and anticancer agents by interfering with DNA and RNA synthesis in diseased cells. bldpharm.comnih.gov Furthermore, modified nucleosides are instrumental in the development of nucleic acid-based technologies, including DNA sequencing, aptamers, and antisense therapies.

Distinction of 2-Thio-2'-deoxycytidine (B589604) as a Pyrimidine (B1678525) Base Modification

The modification at the C2 position of a pyrimidine is a key area of research. While modifications at the C5 position are more common for introducing functional groups, alterations at the C2 and N4 positions of cytidine offer alternative strategies for creating novel functionalities. researchgate.net The thionation at the C2 position, as seen in 2-Thio-2'-deoxycytidine, provides a unique handle for further chemical reactions and influences its biological activity.

Historical Context and Early Studies of 2-Thionucleosides

The exploration of sulfur-containing nucleosides, or thionucleosides, has a history spanning over five decades. scielo.br The initial interest in these compounds was driven by the search for new therapeutic agents. nih.govscielo.br Early work in the 1970s by researchers like Bobek led to the synthesis of 4'-thionucleosides, which demonstrated antibiotic and anticancer activities. nih.gov

A significant surge in interest in thionucleosides occurred in the early 1990s with the discovery of the potent anti-HIV and anti-HBV activity of Lamivudine (3TC), a 3'-thiacytidine analog. scielo.br This discovery spurred extensive research into the synthesis and biological evaluation of a wide range of thionucleosides. scielo.brucc.ie Studies have shown that the replacement of the furanose ring oxygen with sulfur can confer increased metabolic stability against enzymatic degradation. ucc.iemdpi.com Early investigations into 2'-deoxy-4'-thiopyrimidines also revealed antiviral activity against various herpes viruses. nih.gov These foundational studies paved the way for the development and investigation of a diverse array of thionucleosides, including 2-Thio-2'-deoxycytidine, for a variety of applications in chemistry and medicine. scielo.brnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O3S |

|---|---|

Molecular Weight |

243.29 g/mol |

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione |

InChI |

InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(16)11-7)8-3-5(14)6(4-13)15-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,16)/t5-,6+,8+/m0/s1 |

InChI Key |

WMLHZFBXLAULRZ-SHYZEUOFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=S)N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=S)N)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Thio 2 Deoxy Cytidine

Strategic Approaches for Glycosylation to Form the Nucleoside Bond

The cornerstone of 2-Thio-2'-deoxycytidine (B589604) synthesis is the formation of the N-glycosidic bond between the 2-thiocytosine (B14015) base and the 2-deoxyribose sugar moiety. A prevalent and effective method for this is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction. wikipedia.org This approach involves the coupling of a silylated heterocyclic base with an electrophilic sugar derivative, typically in the presence of a Lewis acid catalyst. wikipedia.org For the synthesis of 2-Thio-2'-deoxycytidine, a silylated 2-thiocytosine derivative is reacted with a protected 2-deoxyribose derivative.

Key strategic considerations in the glycosylation step include:

Activation of the Sugar and Base: Both the sugar and the nucleobase must be appropriately activated to facilitate the coupling reaction. mdpi.com The sugar is rendered electrophilic at the anomeric carbon, often through the use of a leaving group like a halide or an acetyl group. wikipedia.org The nucleobase is made more nucleophilic by silylation. wikipedia.org

Choice of Lewis Acid: The selection of the Lewis acid catalyst is critical for the reaction's efficiency and stereoselectivity. Common Lewis acids include tin(IV) chloride (SnCl₄) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate). wikipedia.orgrsc.org

Reaction Conditions: Parameters such as solvent, temperature, and reaction time are carefully optimized to maximize the yield of the desired β-anomer and minimize side reactions. numberanalytics.comresearchgate.net

A Pummerer-type glycosylation reaction has also been developed for the synthesis of 4'-thionucleosides, which could be adapted for 2-thio analogs. clockss.org This method involves the reaction of a sulfoxide (B87167) with a silylated nucleobase. clockss.org Furthermore, a reverse strategy for nucleoside synthesis utilizes n-pentenyl orthoester donors, allowing for glycosylation to occur late in the synthetic sequence. researchgate.net

Chemical Conversion Pathways from Related Pyrimidine (B1678525) 2-Thionucleosides (e.g., from 2-Thiouracil (B1096) Derivatives)

An alternative synthetic route to 2-Thio-2'-deoxycytidine involves the chemical modification of a pre-formed 2-thionucleoside, most commonly a 2-thiouracil derivative. This approach circumvents the direct glycosylation of the more complex 2-thiocytosine base.

One common strategy is the direct ammonolysis of 2-thiouracil nucleosides. researchgate.net This involves treating a protected 2-thio-2'-deoxyuridine with ammonia (B1221849) in methanol, which converts the 4-keto group into an amino group, yielding the desired 2-thiocytidine (B84405) derivative. researchgate.net Another method involves the conversion of 2-thiouracil derivatives to their 4-chloro analogs using reagents like phosphorus oxychloride. ekb.eg The subsequent displacement of the chloride with an amino group provides the 2-thiocytidine nucleoside.

The synthesis of 2-thiothymidine (B559671) and 1-(2-deoxy-β-D-ribofuranosyl)-2-thiouracil has been achieved through the transglycosylation reaction of the corresponding thioxopyrimidines with thymidine (B127349) as the sugar donor, catalyzed by E. coli thymidine phosphorylase. beilstein-journals.org Additionally, the direct conversion of uracil (B121893) nucleosides into 2,4-dithiouracil derivatives using phosphorus pentasulfide has been developed, which can then be selectively aminated. tandfonline.com

Control of Stereoselectivity (α/β Anomers) in Deoxyribonucleoside Synthesis

A significant challenge in the synthesis of 2'-deoxynucleosides, including 2-Thio-2'-deoxycytidine, is controlling the stereochemistry at the anomeric carbon (C1') to selectively obtain the biologically active β-anomer. wikipedia.orgmdpi.com Unlike ribonucleoside synthesis where the 2'-hydroxyl group can participate in neighboring group assistance to direct the formation of the β-anomer, this is not possible in 2'-deoxyribonucleoside synthesis. wikipedia.orgmdpi.com

Several strategies have been developed to address this challenge:

In situ Complexation: This method can direct the stereochemistry of the N-glycosylation. mdpi.com

SN2 Reactions: Utilizing conditions that favor a direct SN2 displacement at the anomeric center can lead to the desired stereoisomer. mdpi.com

Anomerization: This process involves converting the undesired α-anomer into the desired β-anomer. mdpi.comrsc.org For example, β-nucleosides can be anomerized to α-nucleosides using TMS-triflate and a silylating agent like BSA. rsc.org

Stereoselective Glycosylation Procedures: Specific reaction conditions and reagents can be employed to favor the formation of one anomer over the other. For instance, a procedure for the stereoselective synthesis of protected α- and β-2'-deoxy-2-thiouridine has been described, which proceeds through a silylated thio-glycoside intermediate that undergoes an S² → N¹ rearrangement mediated by SnCl₄. tandfonline.com

Remote Stereocontrol: This strategy utilizes a directing group located at a position other than C2' to influence the stereochemical outcome of the glycosylation reaction. mdpi.com

Synthesis of Phosphorylated Derivatives (e.g., 2-Thio-2'-deoxy Cytidine (B196190) Phosphates and Triphosphates)

The biological activity of nucleoside analogs often requires their conversion to the corresponding monophosphate, diphosphate, and triphosphate forms. nih.gov The synthesis of these phosphorylated derivatives of 2-Thio-2'-deoxycytidine is a crucial step for many of their applications.

A common method for the synthesis of nucleoside triphosphates is the one-pot phosphorylation method. mdpi.com This typically involves the reaction of the nucleoside with phosphoryl chloride (POCl₃) in a suitable solvent like trimethyl phosphate (B84403), followed by the addition of a pyrophosphate salt. mdpi.comresearchgate.net

The synthesis of 2'-deoxy-2'-thio-CTP (CTP-SH) has been reported. nih.gov This modified nucleotide was synthesized and successfully incorporated into RNA using a mutant T7 polymerase. nih.gov The synthesis of N⁴-acyl-2'-deoxycytidine-5'-triphosphates has also been described, which involves the initial acylation of 2'-deoxycytidine (B1670253) followed by phosphorylation. researchgate.net

Incorporation of 2 Thio 2 Deoxy Cytidine into Nucleic Acid Structures

Chemical Synthesis of Oligonucleotides Containing Site-Specific 2-Thio-2'-deoxy Cytidine (B196190) Modifications

The predominant method for creating oligonucleotides with precisely placed modifications is through automated solid-phase synthesis. biosyn.com This approach builds the nucleic acid chain in a stepwise fashion on an insoluble support. utupub.fi

Phosphoramidite (B1245037) chemistry is the gold standard for the chemical synthesis of oligonucleotides. beilstein-journals.org The process relies on specially prepared building blocks, known as phosphoramidites, which are derivatives of the desired nucleoside. medchemexpress.com For the incorporation of 2-Thio-2'-deoxycytidine (B589604), a specific synthon is required: 5'-O-Dimethoxytrityl-2'-deoxy-2-thiocytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite .

The synthesis cycle involves four main steps:

De-blocking: The acid-labile 5'-Dimethoxytrityl (DMT) group on the support-bound nucleoside is removed, typically with an acid like trichloroacetic or dichloroacetic acid, to expose the 5'-hydroxyl group for the next coupling reaction. biosyn.comoup.com

Coupling: The 2-Thio-2'-deoxycytidine phosphoramidite synthon, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid such as tetrazole or 4,5-dicyanoimidazole. beilstein-journals.org This activated compound then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. biosyn.com

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are permanently blocked or "capped," usually through acetylation.

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester bond using an oxidizing agent, typically an iodine solution in the presence of water and a weak base. biosyn.com

This four-step cycle is repeated until the desired sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all protecting groups (including the cyanoethyl group on the phosphate (B84403) backbone and any protecting groups on the nucleobases) are removed using a basic solution, such as aqueous ammonia (B1221849). oup.com

The table below details the functions of the key chemical groups on the 2-Thio-2'-deoxycytidine phosphoramidite synthon.

| Chemical Group | Abbreviation | Function in Synthesis |

| Dimethoxytrityl | DMT | A bulky, acid-labile group that protects the 5'-hydroxyl position of the nucleoside. Its removal at the start of each cycle allows for chain elongation in the 3' to 5' direction. |

| β-Cyanoethyl | Protects the phosphorus atom during the synthesis cycle. It is stable under the conditions of the cycle but is easily removed during the final deprotection step. | |

| Diisopropylamino | A reactive group on the phosphorus atom that is displaced during the coupling step upon activation by tetrazole, allowing the formation of the internucleotide bond. |

Enzymatic Polymerization and Recognition as a Substrate by DNA Polymerases

DNA polymerases, while highly evolved for specificity, exhibit a surprising tolerance for certain modified deoxynucleoside triphosphates (dNTPs). nih.gov The triphosphate form of 2-Thio-2'-deoxycytidine (2-thio-dCTP) can be recognized and incorporated by these enzymes, providing an alternative route to generating modified DNA. Insights from related thionucleosides, such as 2-thiothymidine (B559671) and 4-thiothymidine, show that the substitution of an oxygen atom with a larger sulfur atom can have significant, and sometimes beneficial, effects on polymerase interactions. nih.gov

The acceptance and incorporation efficiency of 2-thio-dCTP has been investigated with high resolution using single-molecule techniques with DNA Polymerase I (Klenow Fragment). nih.gov These studies reveal that 2-thio-dCTP is not only accepted but is an efficient substrate for polymerization. nih.gov

Key research findings indicate:

The incorporation of 2-thio-dCTP by the Klenow fragment appeared to be slightly faster than the incorporation of its natural counterpart, dCTP, with the fastest observed rate exceeding 30 incorporations per second. nih.gov

The larger steric size of the sulfur atom at the 2-position, which participates in hydrogen bonding with the template guanine, does not seem to impede efficient base pairing. nih.gov This contrasts with some modifications that can disrupt the geometry required for the polymerase active site.

Single-molecule analysis detected an alternative enzyme conformation during the polymerization of 2-thio-dCTP, which is not observed with natural dNTPs. nih.gov This suggests the enzyme may employ a dynamic stability-checking mechanism to verify the nascent base pair before completing the incorporation step. nih.gov

The following table summarizes kinetic parameters for the incorporation of 2-thio-dCTP compared to native dNTPs by the Klenow fragment of DNA Polymerase I under specific experimental conditions. nih.gov

| dNTP Analog | τopen (ms) | τclosed (ms) | Incorporation Rate (k, s⁻¹) |

| 2-thio-dCTP | Variable | ~0.2 - 0.4 | >30 (at its fastest) |

| Native dNTPs | Variable | ~0.2 - 0.4 | Up to ~25 |

| α-thio-dCTP | Increased | ~0.2 - 0.4 | ~15 |

| (Data adapted from single-molecule analysis studies. nih.gov τopen represents the time for molecular recognition, while τclosed represents the time for the incorporation event itself.) |

The ability of a polymerase to correctly and continuously synthesize DNA using a modified nucleotide has significant implications for the fidelity and processivity of the reaction.

Processivity: Processivity refers to the ability of a polymerase to perform multiple consecutive nucleotide incorporations without dissociating from the template. The successful use of 2-thio-dCTP in single-molecule experiments that monitor continuous synthesis demonstrates that its incorporation does not cause the polymerase to stall or dissociate. nih.gov The enzyme's ability to accommodate the analog and proceed with synthesis indicates that the modification is compatible with the conformational changes required for the polymerase to move along the DNA template. nih.gov

Molecular and Biochemical Interactions of 2 Thio 2 Deoxy Cytidine Within Nucleic Acids

Influence on Nucleic Acid Duplex Conformation and Thermodynamic Stability

Direct, extensive studies on the hydrogen-bonding network of 2-thio-2'-deoxycytidine (B589604) are not widely documented; however, a strong parallel can be drawn from research on the analogous ribonucleoside, 2-thiouridine (B16713) (s²U). The replacement of the C2 keto-oxygen with a larger, more polarizable sulfur atom alters the electronic distribution and hydrogen bonding capabilities of the nucleobase.

| Duplex Type | Melting Temperature (Tₘ, °C) | Free Energy (ΔG°₃₇, kcal/mol) |

|---|---|---|

| Unmodified (U-A pair) | 19.0 | -2.8 |

| 2-Thiouridine (s²U-A pair) | 30.7 | -4.8 |

| 4-Thiouridine (s⁴U-A pair) | 14.5 | -2.2 |

The stability of a nucleic acid duplex arises from both hydrogen bonding between base pairs and stacking interactions between adjacent bases. The introduction of a 2-thio modification can positively influence these stacking interactions. The larger van der Waals radius and greater polarizability of the sulfur atom compared to oxygen can lead to enhanced base stacking, contributing to the observed increase in duplex stability seen in 2-thiouridine systems. oup.com

Investigation of Base-Pairing Properties and Hydrogen Bonding Networks (analogous to 2-thiouridine)

Interactions with Nucleic Acid Processing Enzymes and Modifying Proteins

The structural alteration in 2-thio-2'-deoxycytidine affects its recognition and processing by various enzymes involved in nucleic acid metabolism, including kinases, phosphorylases, methyltransferases, and nucleases.

2-thio-2'-deoxycytidine is recognized by key enzymes in the nucleoside salvage pathway. Specifically, it has been shown to be both a substrate and a potent inhibitor of human deoxycytidine kinase (dCK), the enzyme responsible for its initial phosphorylation. iaea.org This is a critical step for the activation of many nucleoside analogues.

This behavior is consistent with studies of other thio-modified nucleosides. The related compound 4'-thio-2'-deoxycytidine is also readily phosphorylated by dCK. researchgate.netnih.gov In contrast, interactions with phosphorylases, which cleave the glycosidic bond, can be reduced by thio-modification. For example, 4'-thio-derivatives often show resistance to cleavage by thymidine (B127349) phosphorylase and purine (B94841) nucleoside phosphorylase. snmjournals.org Studies with E. coli enzymes showed that 2-thiouracil (B1096) was a poor substrate for uridine phosphorylase (UP) and thymidine phosphorylase (TP), while 2-thiouridine was only a weak substrate for purine nucleoside phosphorylase (PNP). beilstein-journals.org This suggests that the 2-thio modification may confer a degree of resistance to phosphorolytic cleavage while permitting activation by kinases.

| Compound | Enzyme | Interaction Type | Source |

|---|---|---|---|

| 2-Thio-2'-deoxycytidine (S²dCyd) | Human deoxycytidine kinase | Substrate and Inhibitor | iaea.org |

| 5-Fluoro-2-thio-2'-deoxycytidine | Human deoxycytidine kinase | Substrate and Inhibitor | iaea.org |

| 4'-Thio-2'-deoxycytidine (T-dCyd) | Deoxycytidine kinase | Substrate (readily phosphorylated) | researchgate.netnih.gov |

| 2-Thiouracil | E. coli Uridine/Thymidine Phosphorylase | Poor Substrate | beilstein-journals.org |

| 2-Thiouridine | E. coli Purine Nucleoside Phosphorylase | Weak Substrate | beilstein-journals.org |

| 4'-Thio-derivatives | Thymidine Phosphorylase | Resistant to cleavage | snmjournals.org |

While direct mechanistic studies of 2-thio-2'-deoxycytidine with DNA methyltransferases (DNMTs) are limited, extensive research on the analogous compound 4'-thio-2'-deoxycytidine (T-dCyd) and its 5-aza derivative (aza-T-dCyd) provides a strong model for its potential activity. researchgate.netnih.gov These 4'-thio analogues are potent inhibitors of DNA methyltransferase 1 (DNMT1). medchemexpress.cominvivochem.com

The mechanism involves several steps: the analogue is first phosphorylated by dCK and subsequently incorporated into DNA during replication. researchgate.netnih.gov Once in the DNA strand, the thio-modified cytidine (B196190) acts as a target for DNMT1. The presence of the sulfur atom—in this case in the sugar ring—interferes with the complex enzymatic methylation process. nih.gov This leads to the formation of covalent DNMT1-DNA complexes, which traps the enzyme and targets it for degradation, ultimately depleting the cell of active DNMT1. nih.govinvivochem.com This depletion results in passive demethylation of the genome as cells divide. Crystal structure analysis of a bacterial methyltransferase (M.HhaI) in a complex with DNA containing 4'-thio-2'-deoxycytidine confirms that the enzyme binds the modified DNA and flips the target base into its active site, but the subsequent methylation step is perturbed. nih.gov

Given that 2-thio-2'-deoxycytidine is a substrate for dCK, it is plausible that if incorporated into DNA, its 2-thio-modified base could similarly disrupt the function of DNMTs, making it a potential inhibitor of DNA methylation.

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| KG1a | Leukemia | 0.06 |

| CCRF-CEM | Leukemia | 0.2 |

| NCI-H23 | Lung Carcinoma | 4.5 |

| IGROV-1 | Ovarian Carcinoma | 36 |

| HCT-116 | Colon Carcinoma | 58 |

Modifications to nucleosides can alter their stability against enzymatic degradation by nucleases. Studies on phosphorothioate (B77711) esters of 2'-thio-2'-deoxycytidine found that a cyclic 2',3'-phosphorothioate derivative was resistant to hydrolysis by ribonuclease A. nih.gov This suggests that the thio-modification can confer stability against certain types of nucleases.

Further evidence comes from analogues with the 4'-thio modification. DNA strands incorporating 4'-thio-2'-deoxyribonucleosides have been shown to provide enhanced protection against degradation by endonucleases, though not exonucleases. nih.gov This increased nuclease resistance is an attractive property for therapeutic oligonucleotides. The resistance is attributed to the altered stereoelectronic properties of the phosphodiester backbone adjacent to the 4'-thio-modified sugar. While the modification in 2-thio-2'-deoxycytidine is on the base rather than the sugar, it could still influence enzyme-substrate recognition by nucleases, potentially increasing the half-life of DNA that contains it.

Mechanistic Studies with DNA Methyltransferases (analogous to 2-thio-dUMP/FdUMP)

Participation in Abiotic Chemical Reactions as a Deoxyribosylating Agent (analogous to 2'-deoxy-2-thiouridine)

In the context of prebiotic chemistry, the emergence of DNA building blocks is a pivotal area of research. While much attention has been given to the synthesis of canonical nucleosides, the reactivity of non-canonical intermediates provides crucial insights into potential pathways from an RNA world to an RNA/DNA world. acs.org The compound 2-thio-2'-deoxycytidine is hypothesized to participate in abiotic chemical reactions as a deoxyribosylating agent, a function that has been demonstrated with its structural analog, 2'-deoxy-2-thiouridine. acs.orgnih.gov

Research, particularly from the Sutherland group, has established that 2'-deoxy-2-thiouridine can be synthesized under plausible prebiotic conditions. nih.gov This synthesis involves the photoreduction of 2,2'-anhydro-2-thiouridine. nih.govacs.org Once formed, 2'-deoxy-2-thiouridine proves to be an effective deoxyribosylating agent. acs.orgacs.orgnih.gov This reactivity stems from the 2-thio modification, which influences the electronic properties of the nucleoside, making the C1' carbon of the deoxyribose moiety susceptible to nucleophilic attack.

This reactivity allows 2'-deoxy-2-thiouridine to engage in two significant abiotic reactions:

Transglycosylation: In this reaction, the deoxyribose sugar is transferred from the 2-thiouracil base to another nucleobase. Experiments have shown that reacting 2'-deoxy-2-thiouridine with adenine (B156593) in the dry state yields a mixture of α- and β-anomers of the canonical deoxynucleoside, 2'-deoxyadenosine. acs.orgnih.govresearchgate.net This demonstrates a potential abiotic pathway for the synthesis of purine deoxynucleosides from a pyrimidine (B1678525) precursor.

Hydrolysis: The glycosidic bond of 2'-deoxy-2-thiouridine can also be cleaved by water, releasing the 2-deoxyribose sugar and the 2-thiouracil nucleobase. nih.govresearchgate.net This reaction represents a potential prebiotic source of free 2-deoxyribose, a fundamental component of DNA.

Given the identical 2-thio-2'-deoxyribose core structure, 2-thio-2'-deoxycytidine is expected to exhibit analogous reactivity. The primary difference lies in the attached pyrimidine base (cytosine instead of uracil). However, the key chemical features enabling the deoxyribosylating activity reside in the thio-substituted sugar portion of the molecule. Therefore, it is chemically plausible that 2-thio-2'-deoxycytidine could also act as a donor of deoxyribose units to other nucleobases or undergo hydrolysis to yield 2-deoxyribose and 2-thiocytosine (B14015) under similar prebiotic conditions. This positions 2-thio-2'-deoxypyrimidines as potential key intermediates in the abiotic chemical evolution of DNA. acs.orgacs.org

Research Findings on Abiotic Deoxyribosylation

The table below summarizes the key abiotic reactions demonstrated for 2'-deoxy-2-thiouridine, which serve as a model for the potential reactivity of 2-thio-2'-deoxycytidine.

| Reaction Type | Reactant(s) | Product(s) | Significance in Prebiotic Chemistry | Reference |

| Transglycosylation | 2'-deoxy-2-thiouridine + Adenine | 2'-deoxyadenosine (α and β anomers), 2-thiouracil | Provides a non-enzymatic pathway for the synthesis of a canonical purine deoxynucleoside from a thionated pyrimidine precursor. | acs.org, researchgate.net, nih.gov |

| Hydrolysis | 2'-deoxy-2-thiouridine + Water | 2-deoxyribose, 2-thiouracil | Represents a potential abiotic source for the free 2-deoxyribose sugar, a critical component for DNA synthesis. | researchgate.net, nih.gov |

Structural and Spectroscopic Characterization of 2 Thio 2 Deoxy Cytidine and Modified Oligonucleotides

X-ray Crystallography for High-Resolution Structural Elucidation of the Nucleoside and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of molecules in the solid state, providing high-resolution data on bond lengths, bond angles, and conformational geometry. While a specific crystal structure for 2-Thio-2'-deoxycytidine (B589604) was not found in the surveyed literature, extensive crystallographic data exists for its parent compound, 2'-deoxycytidine (B1670253), and for related thio-nucleoside derivatives. This information allows for an informed discussion of the expected structural parameters.

The crystal structure of 2'-deoxycytidine hydrochloride reveals a monoclinic crystal system in the P2₁ space group. caltech.edu The conformation of the sugar ring is a critical determinant of oligonucleotide structure, and in 2'-deoxycytidine hydrochloride, the deoxyribose moiety adopts a C3'-endo/C2'-exo pucker. caltech.edu The torsion angle around the glycosidic bond (N1-C1'), which defines the orientation of the base relative to the sugar, is also a key parameter. caltech.edu

Based on analyses of 2-thiocytosine (B14015) (the base), the thionation at the C2 position is known to affect intermolecular interactions, such as hydrogen bonding patterns, which are crucial for the stability of crystal lattices and biological base pairing.

Table 1: Crystallographic Data for 2'-Deoxycytidine Hydrochloride

| Parameter | Value |

|---|---|

| Formula | C₉H₁₄N₃O₄Cl |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.561 |

| b (Å) | 17.659 |

| c (Å) | 5.125 |

| **β (°) ** | 108.08 |

Data sourced from a 1970 study by E. Subramanian and J.B. Hunt. caltech.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis in Solution and Dynamics Studies

NMR spectroscopy is an indispensable tool for studying the structure and dynamics of nucleosides and oligonucleotides in solution, providing insights that are complementary to solid-state crystal structures. ¹H, ¹³C, and ³¹P NMR are routinely used to characterize modified nucleosides like 2-Thio-2'-deoxycytidine.

The introduction of a thio-group at the C2 position has a distinct, albeit subtle, effect on the NMR spectra compared to the parent 2'-deoxycytidine. Unlike 4-thio modifications which cause significant downfield shifts in the adjacent carbon signals, the effect of a 2-thio substitution is less pronounced. mdpi.com This is because the C2 atom is bonded to two nitrogen atoms (N1 and N3) within the pyrimidine (B1678525) ring, which modulates the electronic environment of the thiocarbonyl group. mdpi.com

¹H NMR spectra provide detailed information on the sugar pucker conformation (typically a dynamic equilibrium between C2'-endo and C3'-endo forms) and the syn/anti conformation around the glycosidic bond. For thiocytidine derivatives, the ¹H NMR spectrum can also show a characteristic signal for the mercapto proton, if the thiol tautomer is present. nih.gov

¹³C NMR is particularly sensitive to the substitution. The most notable change is the chemical shift of the C2 carbon itself, which moves significantly downfield upon substitution of oxygen with sulfur, reflecting the change from a carbonyl to a thiocarbonyl group. However, other carbons in the pyrimidine ring are only slightly affected. mdpi.com

³¹P NMR is crucial for analyzing oligonucleotides containing 2-Thio-2'-deoxycytidine, as it provides information about the phosphodiester backbone. The chemical shift of the phosphorus atoms can indicate the local conformational environment and the success of oligonucleotide synthesis.

Table 2: Representative ¹H-NMR Chemical Shifts (δ, ppm) for 5-Fluoro-2'-deoxycytidine Derivatives in DMSO-d₆

| Proton | 5-Fluoro-2'-deoxycytidine | 5-Fluoro-4-thio-2'-deoxyuridine |

|---|---|---|

| H6 | 8.09 (d) | 8.33 (d) |

| H1' | 6.09 (t) | 6.11 (t) |

| H3' | 4.22-4.19 (m) | 4.3 (m) |

| H4' | 3.76 (q) | 3.87 (q) |

| H5', H5" | 3.64-3.5 (m) | 3.8-3.6 (m) |

| H2', H2" | 2.14-1.91 (m) | 2.6-2.2 (m) |

| NH₂/NH | 7.6 (s) | 12.8 (s) |

This table illustrates the typical shifts observed in related modified nucleosides. Data sourced from a 1992 study by G. Folkers et al. oup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Properties and Electronic Structure

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. For nucleosides, the absorption maxima (λ_max) are characteristic of the pyrimidine or purine (B94841) base.

A key distinguishing feature of 2-Thio-2'-deoxycytidine is its UV absorption profile compared to other thio-nucleosides. The substitution of a carbonyl with a thiocarbonyl group generally leads to a bathochromic shift (a shift to longer wavelengths) due to the lower energy of the n→π* transition in the C=S bond. mdpi.com This effect is dramatically observed in 4-thionucleosides, where the λ_max shifts to around 330-340 nm. mdpi.com

In contrast, the UV spectrum of 2-thio-substituted nucleosides shows very little change from the parent compound. For instance, the λ_max of 2-thio-2'-deoxyuridine is 273 nm, only a minor shift from the 262 nm λ_max of 2'-deoxyuridine. mdpi.com This is attributed to the electronic environment of the C2 position; the thiocarbonyl group is attached to two nitrogen atoms, which counteracts the bathochromic shift. mdpi.com This property makes 2-Thio-2'-deoxycytidine photophysically distinct from its 4-thio isomer and means it is not a candidate for applications that rely on UVA-induced DNA damage, unlike 4-thionucleosides. mdpi.com

Table 3: Comparative UV-Vis Absorption Maxima (λ_max)

| Compound | λ_max (nm) | Solvent/pH |

|---|---|---|

| 2'-Deoxycytidine | ~270 | Neutral pH |

| 5-Fluoro-2'-deoxycytidine | 281.4 | H₂O (pH 7) oup.com |

| 2-Thio-2'-deoxyuridine | 273 | H₂O mdpi.com |

| 5-Fluoro-4-thio-2'-deoxyuridine | 336.4 | Not specified oup.com |

This table compares the absorption maxima of the parent nucleoside with 2-thio and 4-thio analogues to highlight the positional effect of thiation.

Mass Spectrometry for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of newly synthesized compounds like 2-Thio-2'-deoxycytidine and for assessing the purity and sequence fidelity of modified oligonucleotides.

The two most common MS techniques for oligonucleotide analysis are Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS). colby.eduidtdna.com

ESI-MS is particularly well-suited for analyzing oligonucleotides. idtdna.com In this method, a solution of the oligonucleotide is sprayed into the mass spectrometer, generating multiply charged ions. The resulting spectrum shows a series of peaks, each corresponding to the same molecule with a different number of charges. This data can be deconvoluted to determine the precise molecular weight of the full-length product with high accuracy. colby.edu ESI-MS is used to confirm the successful incorporation of the 2-Thio-2'-deoxycytidine monomer into a growing DNA chain and to identify any potential side products or impurities, such as deletions (n-1 mers) or incompletely deprotected molecules. nih.govidtdna.com

MALDI-TOF MS involves co-crystallizing the analyte with a matrix and using a laser to desorb and ionize the molecules. colby.edu While effective, its resolution can decrease for longer oligonucleotides (typically >50 bases). colby.edu

For the monomer itself, techniques like Gas Chromatography-Mass Spectrometry (GC/MS) can be used after appropriate derivatization to confirm its molecular weight and purity. oup.com For instance, in the characterization of related compounds, mass spectrometry readily identifies the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the deoxyribose moiety, which confirms the structure of the base. oup.com The presence of phosphorothioate (B77711) linkages in synthetic oligonucleotides is also routinely confirmed by mass spectrometry. nih.gov

Applications As Mechanistic Probes in Chemical Biology and Prebiotic Chemistry

Utilization as a Photosensitizing Probe for Biomolecular Interaction Studies (analogous to 2-thiothymidine)

Thionucleobases, including 2-Thio-2'-deoxycytidine (B589604) and the well-studied analogue 2-thiothymidine (B559671), are recognized for their potential as intrinsic photosensitizing probes. biosyn.comnih.gov Upon absorption of UVA light, these molecules exhibit highly efficient intersystem crossing (ISC) from the excited singlet state to a long-lived triplet state. mdpi.comnih.gov This triplet state is photochemically reactive and can participate in two primary types of reactions valuable for probing biological systems:

Energy Transfer: The excited triplet state can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a toxic species that can damage nearby biomolecules, a property harnessed in photodynamic therapy. nih.gov

Direct Photo-cross-linking: The reactive triplet state can directly react with amino acid residues or other nucleic acid bases in close proximity, forming a stable covalent bond. biosyn.com

This photosensitizing capability allows researchers to use 2-Thio-2'-deoxycytidine as a photoaffinity probe. By incorporating it at a specific site within a DNA or RNA oligonucleotide, scientists can irradiate the sample with UVA light to initiate cross-linking to an interacting protein or another nucleic acid strand. biosyn.com This process "freezes" the interaction, enabling the identification of binding partners and the precise mapping of interaction interfaces. For instance, the thiocarbonyl group in analogues like 2-thiothymidine can react with molecules associated with the minor groove of DNA, providing detailed structural information. biosyn.com The photochemical properties of 2-thiocytidine (B84405) are influenced by the attached sugar moiety, which can alter the lifetime and nature of the excited triplet state compared to the free nucleobase. acs.org

| Property | 2-Thiouracil (B1096) (Analogue Base) | 4-Thiouracil (Analogue Base) | Reference |

| Absorption Maximum | ~270 nm (extends to ~350 nm) | ~330 nm | nih.govnih.gov |

| Triplet Quantum Yield (Φ_ISC) | ~0.75 | ~0.90 | nih.gov |

| Singlet Oxygen Yield (Φ_Δ_) | ~0.36 (for 2-thiothymine) | ~0.49 | nih.gov |

| This interactive table summarizes key photophysical properties of thiouracils, which are analogous to the base of 2-Thio-2'-deoxycytidine, highlighting their efficiency as photosensitizers. |

Site-Specific Probing of Protein-Nucleic Acid Interactions and Enzyme Active Sites

The substitution of oxygen with sulfur in 2-Thio-2'-deoxycytidine provides a subtle yet impactful structural modification that can be used to probe the active sites of enzymes that process nucleic acids. When this analogue is incorporated into a DNA or RNA strand, it can reveal critical details about enzyme-substrate recognition and catalytic mechanism.

A prominent example is the study of DNA methyltransferases, such as M.HhaI, which methylates the inner cytosine in the sequence GCGC. oup.com When 4'-Thio-2'-deoxycytidine was incorporated as the target cytosine, researchers found that while the enzyme could still bind the modified DNA, the rate of methyl transfer was inhibited by over 100-fold. oup.com X-ray crystallography of the enzyme-DNA complex revealed that the thio-modified cytosine was successfully flipped out of the DNA helix and into the enzyme's active site, similar to a normal cytosine. However, the presence of the sulfur atom perturbs a subsequent step in the catalytic cycle, hindering the chemical reaction of methyl transfer. oup.com

| Enzyme | Substrate | Effect of Thio-Modification | Reference |

| M.HhaI Methyltransferase | DNA with 4'-Thio-2'-deoxycytidine at target site | Binds normally, but catalytic rate (k_cat) of methyl transfer is >100-fold lower. | oup.com |

| Human Deoxycytidine Kinase | 2-Thio-2'-deoxycytidine (S²dC) | S²dC acts as both a substrate (is phosphorylated) and a good inhibitor of the enzyme. | iaea.org |

| This interactive table presents findings on how 2-Thio-2'-deoxycytidine and its isomers interact with specific enzymes, demonstrating their utility in probing active sites. |

Contributions to Studies on the Chemical Origins of Life and Early Genetic Systems

2-Thio-2'-deoxycytidine and related thionucleosides have emerged as crucial players in models of prebiotic chemistry, which seeks to understand how the building blocks of life could have formed on early Earth. Research by the Sutherland and Krishnamurthy groups has identified a plausible pathway that links the synthesis of RNA and DNA precursors. cam.ac.ukacs.org

In this model, a sulfur-containing version of the RNA nucleoside uridine (B1682114), known as 2-thiouridine (B16713), is formed under prebiotically plausible conditions. cam.ac.uk This 2-thiouridine is a key intermediate. It was discovered that under conditions simulating an early Earth environment with abundant UV light (due to the lack of an ozone layer), 2-thiouridine could be photoreduced to form 2'-deoxy-2-thiouridine. cam.ac.ukacs.org This reaction represents a critical step: the conversion of a ribonucleoside (the building block of RNA) into a deoxyribonucleoside (the building block of DNA), bridging the gap between the proposed "RNA World" and the DNA-based genetics of modern life.

Further studies demonstrated that 2'-deoxy-2-thiouridine could then be converted into other essential DNA components, such as 2-deoxyribose (the sugar in DNA) and 2'-deoxyadenosine, under similar prebiotic conditions. cam.ac.uk The involvement of UV light in these synthetic steps suggests that solar radiation, often considered a destructive force, could have been a critical driver of the constructive chemistry that led to the emergence of life's essential macromolecules. acs.org The discovery of this pathway, with 2'-deoxy-2-thiouridine (a close relative of 2-Thio-2'-deoxycytidine) as a central intermediate, provides a significant breakthrough in understanding the potential chemical origins of early genetic systems. cam.ac.uk

Comparative Analysis and Future Research Directions

Comparative Biochemical and Structural Landscape with Other Thionucleosides

The substitution of an oxygen atom with sulfur in the nucleoside scaffold can occur at various positions, most notably at the C2 position of the pyrimidine (B1678525) base (as in 2-thiocytidine), within the furanose ring at the 4'-position (4'-thionucleosides), or on the purine (B94841) base (e.g., 6-thioguanine). These positional isomers, while all classified as thionucleosides, exhibit distinct biochemical and structural characteristics that significantly influence their biological activities.

Biochemical Properties:

The introduction of a thio-modification alters the electronic properties and metabolic stability of the nucleoside. In the case of 2-Thio-2'-deoxycytidine (B589604) , the modification is on the nucleobase. This can influence hydrogen bonding patterns and stacking interactions within a DNA duplex. In contrast, 4'-thionucleosides , where the furanose ring oxygen is replaced by sulfur, show enhanced metabolic stability towards phosphorylases and phosphatases. researchgate.netmdpi.com This increased resistance to enzymatic degradation is a key feature of 4'-thio-modified oligonucleotides. nih.govoup.com For instance, oligonucleotides containing 4'-thiothymidine (B166157) demonstrate higher resistance to both 3'-exonucleases and endonucleases. oup.comnih.gov

The UV absorption spectra also differ significantly. 4-thionucleosides exhibit a notable red shift in their UV absorption maxima to around 330-340 nm, whereas 2-thionucleosides have UV spectra that are very similar to their unmodified counterparts. mdpi.com This difference is attributed to the electronic environment of the thiocarbonyl group; in 2-thionucleosides, the C=S bond is flanked by two nitrogen atoms, which counteracts the expected bathochromic shift. mdpi.com

Structural Impact:

| Modification Position | Key Biochemical Differences | Key Structural Differences |

| 2-Thio (on base) | Similar UV spectrum to unmodified nucleosides. mdpi.com Influences base pairing and stacking interactions. mdpi.com | Minor impact on overall helix type, but can induce local deformations. mdpi.com |

| 4'-Thio (in sugar) | Significant red-shift in UV spectrum. mdpi.com Enhanced resistance to nucleases. nih.govoup.com | Alters sugar pucker conformation (e.g., C3'-exo). nih.gov Can induce RNA-like properties in DNA. oup.com |

| 6-Thio (on purine base) | Substrate for telomerase, leading to telomere dysfunction. frontiersin.org | Incorporation leads to modified telomeres. frontiersin.org |

Identification of Novel Biochemical Pathways and Unexplored Enzymatic Recognition Events

The biosynthesis of naturally occurring thionucleosides, such as 2-thiouridine (B16713) (s²U) and 2-thiocytidine (B84405) (s²C) in tRNA, provides a blueprint for understanding the enzymatic machinery that handles these modified building blocks. researchgate.net These pathways are post-transcriptional and involve complex enzyme systems, often utilizing iron-sulfur clusters, that are responsible for the sulfur transfer. researchgate.netresearchgate.net

The biosynthesis of 2-thiocytidine in E. coli is known to require the products of the iscs and ttcA genes, where IscS functions as a cysteine desulfurase, providing the sulfur atom. iaea.org The exploration of these pathways in various organisms could reveal novel enzymes with unique substrate specificities that could be harnessed for biotechnological applications.

For a synthetic analog like 2-Thio-2'-deoxycytidine , its metabolic fate and enzymatic recognition are critical to its biological effects. For it to be active, it must be phosphorylated to its mono-, di-, and triphosphate forms. Studies have shown that 2-thio-2'-deoxycytidine and its 5-fluoro congener can be phosphorylated by deoxycytidine kinase, although they may also act as inhibitors of the enzyme. researchgate.net The triphosphate of 2-Thio-2'-deoxycytidine is a substrate for DNA polymerases, allowing for its incorporation into DNA. oup.com

Future research should focus on:

Mapping the complete metabolic pathway: Identifying all the enzymes (kinases, phosphorylases, deaminases) that interact with 2-Thio-2'-deoxycytidine and its phosphorylated derivatives.

Substrate specificity of polymerases: Quantifying the efficiency and fidelity of incorporation of 2-thio-2'-deoxycytidine-5'-triphosphate by various DNA and RNA polymerases. Understanding these recognition events is crucial for its use in applications like SELEX (Systematic Evolution of Ligands by Exponential Enrichment). wikipedia.org

Interaction with DNA repair enzymes: Investigating whether the presence of 2-Thio-2'-deoxycytidine in a DNA strand triggers recognition and excision by DNA repair machinery.

Development of Advanced Methodologies for Precision Synthesis and Integration into Complex Biomolecular Architectures

The synthesis of 2-Thio-2'-deoxycytidine and its subsequent integration into oligonucleotides has been refined over the years. The standard method for creating synthetic DNA and RNA is the phosphoramidite (B1245037) solid-phase synthesis. researchgate.net This requires the preparation of a protected 2-Thio-2'-deoxycytidine phosphoramidite building block.

The synthesis of the nucleoside itself can be challenging due to the potential for multiple isomers forming during the glycosylation reaction. ukchemicalsuppliers.co.uk Novel strategies have been developed to improve yields and regioselectivity, such as protecting the thiocarbonyl group as a thioether during synthesis. ukchemicalsuppliers.co.uk Once the nucleoside is obtained, it is converted into its 5'-O-dimethoxytrityl (DMT) protected 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite derivative, which is the standard monomer used in automated DNA synthesizers. oup.combeilstein-journals.org

Advanced methodologies for future development include:

Biocatalytic synthesis: Employing enzymes for the synthesis of the nucleoside or its precursors could offer higher stereoselectivity and milder reaction conditions compared to purely chemical routes.

Orthogonal protection strategies: Developing new protecting groups for the thio-functional group that are compatible with a wider range of chemical modifications on the oligonucleotide, allowing for the creation of more complex and functional biomolecules.

Soluble support synthesis: Exploring liquid-phase synthesis on soluble supports as an alternative to solid-phase synthesis, which can allow for easier scale-up and purification. researchgate.net

| Synthesis Step | Method | Key Considerations |

| Nucleoside Synthesis | Chemical Synthesis | Control of stereochemistry and regioselectivity during glycosylation. ukchemicalsuppliers.co.uk |

| Phosphoramidite Monomer Preparation | Standard phosphitylation | Protection of the 5'-hydroxyl (DMT) and activation of the 3'-hydroxyl as a phosphoramidite. beilstein-journals.org |

| Oligonucleotide Integration | Automated Solid-Phase Synthesis | Standard coupling cycles can be used. nih.gov The choice of oxidizing agent during the synthesis cycle can be important to avoid unwanted oxidation of the sulfur atom. ukchemicalsuppliers.co.uk |

| Deprotection | Ammonia (B1221849) treatment | Final deprotection cleaves the oligonucleotide from the support and removes protecting groups from the bases and phosphates. beilstein-journals.org |

Application of Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling of Properties and Interactions

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for predicting the properties of modified nucleosides and their impact on nucleic acid structure and function. frontiersin.orgbiorxiv.org These methods can provide insights at an atomic level that are often difficult to obtain experimentally.

For 2-Thio-2'-deoxycytidine , computational approaches can be used to:

Predict structural perturbations: MD simulations can model how the incorporation of 2-Thio-2'-deoxycytidine affects the local and global structure of a DNA duplex, including parameters like sugar pucker, backbone torsion angles, and helical parameters. mdpi.comnih.gov This can help explain experimental observations such as changes in thermal stability or nuclease resistance.

Model enzyme-substrate interactions: Docking studies and MD simulations can predict how 2-Thio-2'-deoxycytidine or its triphosphate form binds to the active site of enzymes like kinases and polymerases. acs.orgplos.org This can guide the rational design of nucleoside analogs with improved substrate properties or inhibitory activities.

Calculate thermodynamic properties: Quantum mechanical (QM) and hybrid QM/MM methods can be used to calculate the energies of base pairing and stacking, providing a theoretical basis for the observed stability of DNA duplexes containing the modification.

Develop QSAR models: Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of new thionucleoside analogs based on calculated molecular descriptors, accelerating the discovery of new drug candidates. biorxiv.orgki.si

Future research efforts will likely involve more sophisticated and longer-timescale MD simulations to capture complex conformational transitions and to build more accurate predictive models of how 2-Thio-2'-deoxycytidine influences biomolecular recognition and function. mdpi.com

Q & A

Basic Research Questions

Q. How can 2-Thio-2'-deoxy Cytidine be reliably identified and characterized in experimental settings?

- Methodological Answer : Utilize analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular identity (C₉H₁₃N₃O₃S, CAS 169557-13-5) and purity . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation, particularly to distinguish the sulfur substitution at the 2-position from its non-thiolated analogs like 2'-deoxycytidine (CAS 951-77-9) . Reference spectral libraries and certified standards from reputable suppliers (e.g., Toronto Research Chemicals) are essential for calibration .

Q. What are the stability considerations for this compound during storage and handling?

- Methodological Answer : Store the compound at 2–8°C in airtight, light-resistant containers to prevent degradation via oxidation or hydrolysis . Pre-experiment stability testing under intended experimental conditions (e.g., buffer pH, temperature) is recommended, as thiolated nucleosides are prone to disulfide bond formation . Glovebox use or nitrogen-purged environments may be necessary for sensitive applications .

Q. What synthetic routes are available for this compound, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 2'-deoxycytidine derivatives with sulfur-containing reagents under controlled conditions (e.g., using Lawesson’s reagent) . Purification via column chromatography or recrystallization is critical to remove byproducts like unreacted starting materials or oxidized species. Purity validation should include ≥95% HPLC-MS thresholds .

Advanced Research Questions

Q. How does the sulfur substitution in this compound influence its biological activity compared to unmodified deoxycytidine?

- Methodological Answer : Comparative studies using cytotoxicity assays (e.g., L1210 leukemia or H-Ep-2 cell lines) reveal that sulfur substitution enhances metabolic stability and alters nucleoside kinase substrate specificity, potentially reducing deamination by cytidine deaminase . Structural dynamics analysis (e.g., X-ray crystallography or molecular docking) can elucidate interactions with enzymes like DNA polymerases or epigenetic regulators .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in cell line sensitivity, culture conditions, or metabolite interference. Standardize assays using isogenic cell lines and control for intracellular nucleotide pools via LC-MS-based metabolomics . Dose-response curves and time-course experiments can differentiate direct cytotoxicity from off-target effects .

Q. How can this compound be integrated into studies on epigenetic regulation?

- Methodological Answer : Investigate its incorporation into DNA and subsequent effects on CpG island methylation using bisulfite sequencing or methylated DNA immunoprecipitation (MeDIP). Compare with analogs like 5-aza-2'-deoxycytidine (DAC), which demethylate DNA by inhibiting methyltransferases . Pair with RNA-seq to assess gene expression changes linked to thiolation-induced chromatin remodeling .

Q. What methodologies are recommended for studying the metabolic fate of this compound in vivo?

- Methodological Answer : Use isotopically labeled (e.g., ¹³C or ¹⁵N) this compound to track incorporation into DNA/RNA via tandem mass spectrometry. Pharmacokinetic studies in model organisms should include plasma/tissue sampling at multiple timepoints and LC-MS/MS analysis to quantify parent compounds and metabolites (e.g., 2-thio-deoxycytidine triphosphate) .

Q. How can researchers design experiments to assess the mutagenic potential of this compound?

- Methodological Answer : Employ bacterial reverse mutation assays (Ames test) and mammalian cell-based systems (e.g., HPRT gene mutation assay). Whole-genome sequencing of treated vs. untreated cells identifies mutation hotspots. Computational modeling (e.g., molecular dynamics) predicts mismatches during DNA replication due to sulfur-induced base-pairing alterations .

Methodological Best Practices

- Contradiction Mitigation : Cross-validate findings using orthogonal techniques (e.g., NMR for structure, CRISPR-edited cell lines for functional studies) .

- Ethical and Safety Compliance : Follow EN 374 standards for glove selection and OSHA guidelines for handling thiolated compounds to prevent dermal/ocular exposure .

- Data Reproducibility : Document synthesis protocols, storage conditions, and analytical parameters in line with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.